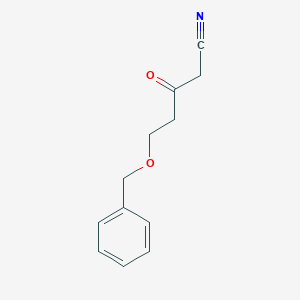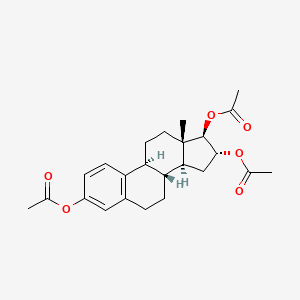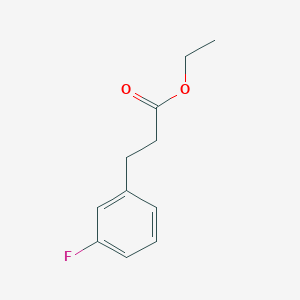
4,5-Dimethoxy-isoindolin-1-one
Übersicht
Beschreibung
4,5-Dimethoxy-isoindolin-1-one is a heterocyclic compound with a unique structure that includes an isoindolinone core substituted with two methoxy groups at positions 4 and 5
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethoxy-isoindolin-1-one typically involves the condensation of phthalic anhydride with appropriate amines followed by reduction and cyclization steps. One common method includes:
Condensation Reaction: Phthalic anhydride reacts with a suitable amine to form a phthalimide intermediate.
Reduction: The phthalimide is then reduced using sodium borohydride to form a hemiacetal.
Cyclization: The hemiacetal undergoes cyclization to form the isoindolinone core.
Industrial Production Methods: In industrial settings, the synthesis may be optimized for large-scale production using continuous flow reactors and catalytic processes to enhance yield and efficiency. Ultrasonic-assisted synthesis has also been explored to improve reaction rates and product purity .
Analyse Chemischer Reaktionen
Types of Reactions: 4,5-Dimethoxy-isoindolin-1-one can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions include various substituted isoindolinones, quinones, and hydroxy derivatives, which can be further utilized in synthetic applications .
Wissenschaftliche Forschungsanwendungen
4,5-Dimethoxy-isoindolin-1-one has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules and heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 4,5-Dimethoxy-isoindolin-1-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit phosphoinositol-3-kinase γ (PI3Kγ), which plays a role in tumor-associated macrophage-mediated gastric carcinoma. The inhibition occurs through the suppression of tumor necrosis factor-alpha and interleukin-12 via the AKT/mTOR pathway . This pathway is crucial for the immunosuppressive phenotype of tumor-associated macrophages.
Vergleich Mit ähnlichen Verbindungen
Isoindolin-1-one: The parent compound without methoxy substitutions.
4-Methoxy-isoindolin-1-one: A similar compound with a single methoxy group.
5-Methoxy-isoindolin-1-one: Another variant with a methoxy group at position 5.
Uniqueness: 4,5-Dimethoxy-isoindolin-1-one is unique due to the presence of two methoxy groups, which enhance its reactivity and potential biological activity. The dual substitution pattern allows for more diverse chemical modifications and applications compared to its mono-substituted counterparts .
Eigenschaften
IUPAC Name |
4,5-dimethoxy-2,3-dihydroisoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-13-8-4-3-6-7(9(8)14-2)5-11-10(6)12/h3-4H,5H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGTREGJXONHUBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=O)NC2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40598794 | |
| Record name | 4,5-Dimethoxy-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40598794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
954239-37-3 | |
| Record name | 4,5-Dimethoxy-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40598794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4-[(3-Nitropyridin-2-YL)amino]phenol](/img/structure/B1627528.png)






